![molecular formula C19H16N6O2S B2897353 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide CAS No. 1189676-87-6](/img/structure/B2897353.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its potential anticonvulsant properties and as an anticancer agent .
Synthesis Analysis
The compound was synthesized using 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds were characterized by IR, (1)H NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of the compound was confirmed chemically by elemental analyses and spectral data (IR, 1 H NMR, 13 C NMR, and Mass) .Chemical Reactions Analysis
The compound was used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using IR, (1)H NMR, and mass spectral data .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have developed methods for synthesizing novel quinoxaline derivatives, including those related to the specified compound, to explore their potential anticonvulsant properties. For instance, a study by Alswah et al. (2013) utilized a precursor similar to the specified compound for synthesizing quinoxaline derivatives with significant anticonvulsant activities identified through evaluations using the metrazol-induced convulsions model (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potential of quinoxaline derivatives has been another area of interest. Badran, Abouzid, and Hussein (2003) synthesized various fused triazolo and ditriazoloquinoxaline derivatives, assessing their in vitro antimicrobial and antifungal activities. Their findings indicated potent antibacterial activity for certain compounds, underscoring the therapeutic potential of these derivatives (Badran, Abouzid, & Hussein, 2003).
Anticancer Activities
The anticancer activities of quinoxaline derivatives have also been explored, with some compounds demonstrating significant cytotoxicity against various cancer cell lines. Reddy et al. (2015) synthesized a new series of triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity, identifying compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Analgesic, Anti-inflammatory, and Antioxidant Activities
Compounds derived from quinoxaline have been tested for their analgesic, anti-inflammatory, and antioxidant activities. El-Gazzar, Hafez, and Nawwar (2009) synthesized acyclic nucleosides analogues from pyrimido[4,5-b]quinolines, exhibiting significant activity in these domains, potentially offering new therapeutic avenues (El-Gazzar, Hafez, & Nawwar, 2009).
Positive Inotropic Activity
Certain derivatives have shown promise in evaluations for positive inotropic activity, which could have implications for heart disease treatment. Zhang et al. (2008) synthesized a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity and identifying compounds with favorable activity compared to standard drugs (Zhang, Cui, Hong, Quan, & Piao, 2008).
Mécanisme D'action
Mode of Action
Typically, the mode of action of a compound involves its interaction with its targets and any resulting changes . This could involve binding to a receptor, inhibiting an enzyme, or modulating a biological pathway.
Biochemical Pathways
Biochemical pathways involve the metabolic sequences in biochemical reactions, the chemistry and enzymology of conversions, the regulation of turnover, the expression of genes, and the immunological interactions .
Result of Action
These effects typically involve changes at the molecular and cellular level as a result of the compound’s interaction with its targets .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include physical environment (such as temperature and humidity), social environment (such as stress levels), economic environment (such as access to healthcare), cultural environment (such as cultural attitudes towards health and illness), and technological environment (such as access to advanced medical technologies) . .
Orientations Futures
The compound may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . The discrepancy between the compound’s good in vitro activities and its poor in vivo activities indicates that optimization of its pharmacokinetic properties may yield compounds with greater bioavailabilities and better antischistosomiasis activities in vivo .
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12(26)21-13-6-8-14(9-7-13)22-17(27)10-28-19-18-24-20-11-25(18)16-5-3-2-4-15(16)23-19/h2-9,11H,10H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFRVKOSWTIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

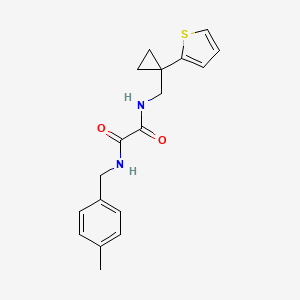
![N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide](/img/structure/B2897271.png)
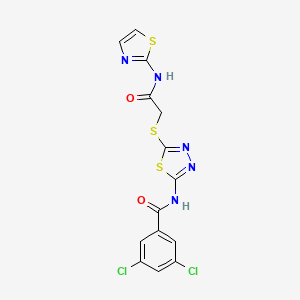
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2897274.png)
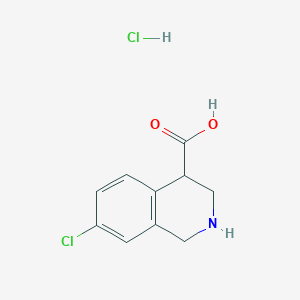
![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)
![2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate](/img/structure/B2897278.png)
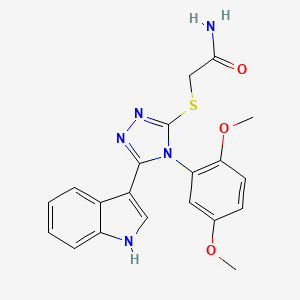
![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)
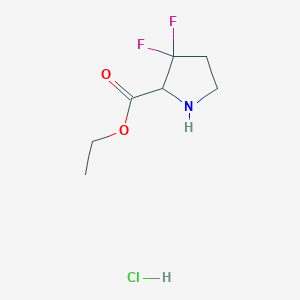
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2897286.png)

